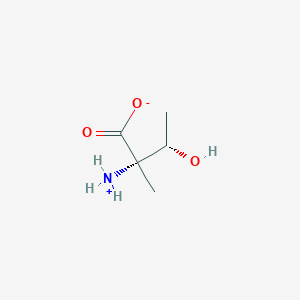
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is a chiral amino acid derivative This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate typically involves the asymmetric reduction of ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters, resulting in the desired chiral compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often utilizes biocatalysis, leveraging the efficiency and selectivity of enzymes. The process involves preparing engineered bacteria containing the necessary reductase enzymes, followed by fermentation and extraction of the product. This method is advantageous due to its scalability and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include keto acids, alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, leveraging its chiral properties for enantioselective synthesis
Mécanisme D'action
The mechanism of action of (2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- (2R,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate
- (2R,3R)-2-azaniumyl-3-hydroxy-2-methylbutanoate
Uniqueness
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its stereoisomers, this compound may exhibit different levels of activity, selectivity, and stability in various applications. Its specific configuration allows for precise interactions with biological targets, making it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2S,3S)-2-azaniumyl-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1 |
Clé InChI |
NWZTXAMTDLRLFP-UCORVYFPSA-N |
SMILES isomérique |
C[C@@H]([C@@](C)(C(=O)[O-])[NH3+])O |
SMILES canonique |
CC(C(C)(C(=O)[O-])[NH3+])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
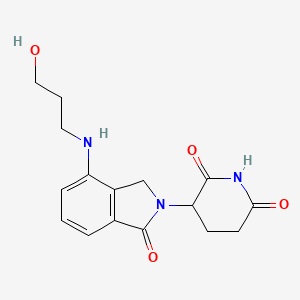

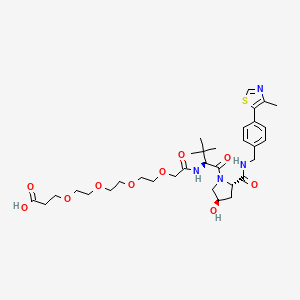
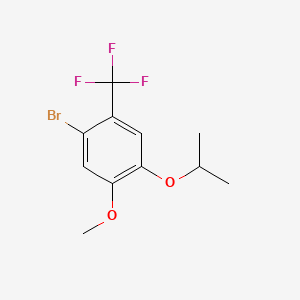
![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)

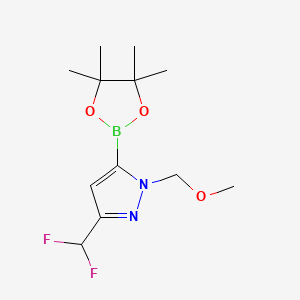
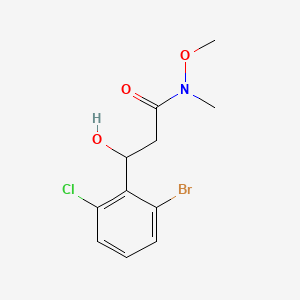
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
